An In-depth Technical Guide to N,N-Dimethyldodecanamide for Researchers and Drug Development Professionals
An In-depth Technical Guide to N,N-Dimethyldodecanamide for Researchers and Drug Development Professionals
N,N-Dimethyldodecanamide , also known as N,N-dimethyllauramide, is a fatty acid amide with significant potential in various scientific and industrial applications, including a notable role in pharmaceutical formulations. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its utility for researchers, scientists, and drug development professionals.
Chemical Identity
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IUPAC Name: N,N-dimethyldodecanamide[1]
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CAS Number: 3007-53-2[1]
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Synonyms: N,N-Dimethyllauramide, Lauric acid N,N-dimethylamide, Hallcomid M-12[1][2]
Physicochemical Properties
N,N-Dimethyldodecanamide is a tertiary amide characterized by a 12-carbon alkyl chain attached to a dimethylaminocarbonyl group. This amphiphilic structure imparts surfactant-like properties to the molecule. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₉NO | [1][] |
| Molecular Weight | 227.39 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid or solid | [2][5] |
| Density | 0.87 g/mL at 25 °C | [4][5] |
| Boiling Point | 284.9 °C at 760 mmHg | [4] |
| Flash Point | 106 °C | [4] |
| Water Solubility | 28.02 mg/L at 20 °C | [6] |
| XLogP3 | 4.1 | [1] |
Synthesis of N,N-Dimethyldodecanamide
The synthesis of N,N-Dimethyldodecanamide can be achieved through several routes. A common laboratory and industrial method involves the amidation of dodecanoic acid (lauric acid) or its derivatives with dimethylamine (B145610).
Experimental Protocol: Amidation of Dodecanoyl Chloride
This protocol describes the synthesis of N,N-Dimethyldodecanamide from dodecanoyl chloride and dimethylamine.
Materials:
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Dodecanoyl chloride
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Dimethylamine (e.g., 40% solution in water or as a gas)
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Anhydrous diethyl ether or dichloromethane
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dodecanoyl chloride in an appropriate volume of anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
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Cool the flask in an ice bath.
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Slowly add a stoichiometric excess (typically 2.2 equivalents) of dimethylamine solution to the stirred solution of dodecanoyl chloride via the dropping funnel. If using dimethylamine gas, it can be bubbled through the solution. The reaction is exothermic.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, quench the reaction by slowly adding water.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N,N-Dimethyldodecanamide.
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The crude product can be further purified by vacuum distillation.
Applications in Drug Development
N,N-Dimethyldodecanamide's properties as a surfactant and solvent make it a valuable excipient in pharmaceutical formulations, particularly for enhancing the delivery of poorly water-soluble drugs.[7]
Self-Emulsifying Drug Delivery Systems (SEDDS)
N,N-Dimethyldodecanamide can be a key component in Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[8][9][10][11][12] This in-situ emulsification can significantly improve the solubility and bioavailability of lipophilic drugs.
Experimental Protocol: Formulation and Evaluation of a SEDDS with N,N-Dimethyldodecanamide
This protocol outlines the general steps for developing and assessing a SEDDS formulation containing a model poorly water-soluble active pharmaceutical ingredient (API).
Materials:
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Poorly water-soluble API
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N,N-Dimethyldodecanamide (as surfactant or co-surfactant)
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Oil phase (e.g., medium-chain triglycerides like Capryol 90)
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Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
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Purified water
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Vortex mixer
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Water bath
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Particle size analyzer
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UV-Vis spectrophotometer or HPLC
Procedure:
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Excipient Screening: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select suitable candidates.
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Ternary Phase Diagram Construction: To identify the self-emulsifying region, construct ternary phase diagrams with varying ratios of oil, surfactant (N,N-Dimethyldodecanamide), and co-surfactant. The region where clear, monophasic liquids are formed is noted.
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Formulation Preparation:
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Accurately weigh the selected amounts of the oil, N,N-Dimethyldodecanamide, and co-surfactant into a glass vial.
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Heat the mixture in a water bath at 40-50°C to ensure homogeneity.
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Add the pre-weighed API to the mixture and vortex until a clear solution is obtained.
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Evaluation of Self-Emulsification:
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Add a small volume (e.g., 1 mL) of the prepared formulation to a larger volume (e.g., 250 mL) of purified water in a beaker with gentle stirring.
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Visually assess the rate of emulsification and the appearance of the resulting emulsion (clarity, presence of precipitation).
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Characterization of the Emulsion:
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Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the emulsion using a dynamic light scattering (DLS) particle size analyzer.
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In Vitro Drug Release: Perform dissolution studies using a standard dissolution apparatus (e.g., USP Type II) to evaluate the release profile of the API from the SEDDS formulation in a suitable dissolution medium.
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Involvement in Signaling Pathways
Currently, there is a lack of direct scientific literature detailing the specific involvement of N,N-Dimethyldodecanamide in modulating cellular signaling pathways. As a surfactant, its primary biological interaction is expected to be with cell membranes. It is plausible that by altering membrane fluidity or integrity, N,N-Dimethyldodecanamide could indirectly influence the function of membrane-bound proteins, such as receptors and ion channels, which are critical components of signaling cascades. However, such effects are not well-characterized and would likely occur at concentrations that could also lead to cytotoxicity. Further research is required to investigate any specific interactions with signaling pathways.
Safety and Toxicology
Based on data from surrogate chemicals like N,N-dimethyldecanamide and N,N-dimethyloctanamide, N,N-Dimethyldodecanamide is expected to have low acute oral toxicity.[13][14] However, it is classified as a skin and eye irritant.[13][14] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[15][16] It is not found to be a sensitizer.[13][14]
References
- 1. N,N-Dimethyldodecanamide | C14H29NO | CID 18159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 3007-53-2: N,N-Dimethyldodecanamide | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. N,N-Dimethyldodecanamide | 3007-53-2 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Self-Emulsifying Drug Delivery System (SEDDS): An Emerging Dosage Form to Improve the Bioavailability of Poorly Absorbed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Federal Register :: N,N-Dimethyl 9-Decenamide; N,N-Dimethyldodecanamide; N,N-Dimethyltetradecanamide; Exemption From the Requirement of a Tolerance [federalregister.gov]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
